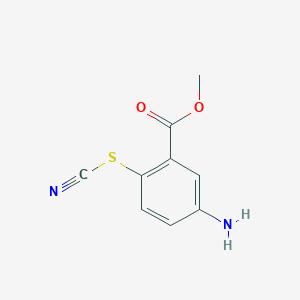

methyl 5-amino-2-thiocyanatobenzoate

Description

Methyl 5-amino-2-thiocyanatobenzoate is an organic compound with the molecular formula C9H8N2O2S. It contains a benzoate core substituted with amino and thiocyanato groups, making it a versatile molecule in organic synthesis and various scientific applications .

Properties

IUPAC Name |

methyl 5-amino-2-thiocyanatobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-13-9(12)7-4-6(11)2-3-8(7)14-5-10/h2-4H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDUNUWNQXSJSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)SC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-2-thiocyanatobenzoate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which is then further processed to introduce the amino and thiocyanato groups .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-thiocyanatobenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The thiocyanato group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 5-amino-2-thiocyanatobenzoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 5-amino-2-thiocyanatobenzoate involves the interaction of its functional groups with various molecular targets. The thiocyanato group can participate in nucleophilic substitution reactions, while the amino group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Methyl 4-amino-2-methoxy-5-thiocyanatobenzoate: Similar in structure but with a methoxy group instead of an amino group.

3-Amino-2-thiocyanato-α,β-unsaturated carbonyl compounds: These compounds share the thiocyanato and amino functionalities but differ in the core structure.

Uniqueness

Methyl 5-amino-2-thiocyanatobenzoate is unique due to its specific substitution pattern on the benzoate core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Q & A

(Basic) What are the established synthetic pathways for methyl 5-amino-2-thiocyanatobenzoate, and what key reaction conditions influence yield and purity?

The synthesis involves sequential functionalization:

Amino group introduction : Reduction of a nitro precursor using SnCl₂ in HCl/ethyl acetate under reflux (85–90% yield) .

Thiocyanation : Nucleophilic aromatic substitution with KSCN/CuCN in DMF at 80–100°C (45–68% yield) or Pd-catalyzed coupling with arylisothiocyanates (72–85% yield) .

Critical conditions :

- pH control during reduction (pH 2–3 prevents side reactions)

- Anhydrous DMF for thiocyanation to avoid hydrolysis

- Microwave-assisted synthesis reduces reaction time (15 min, 88% yield)

(Advanced) How can conflicting NMR data between experimental results and computational predictions be resolved for thiocyanate-containing benzoate derivatives?

Methodological approaches include:

- Variable-temperature NMR to detect dynamic effects (e.g., rotational barriers)

- 2D heteronuclear spectroscopy (HSQC/HMBC) to confirm connectivity between thiocyanate (-SCN) and aromatic protons

- Solid-state NMR/X-ray crystallography for unambiguous structural assignment (e.g., C≡N bond length: 1.16–1.21 Å)

- DFT validation using hybrid functionals (B3LYP) with implicit solvent models (RMSD <0.1 ppm for ¹H)

(Basic) What chromatographic techniques are most effective for purifying this compound?

(Advanced) What mechanistic considerations are critical when optimizing thiocyanation reactions on amino-substituted benzoate esters?

Key factors:

- Amino protection : Boc groups prevent undesired N-thiocyanation .

- Solvent effects : DMF enhances SCN⁻ nucleophilicity (rate increase by 3× vs. THF) .

- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems (65% → 82%) .

- Competing pathways : IR monitoring (C≡N stretch at 2100 cm⁻¹) differentiates thiocyanate from isothiocyanate byproducts .

(Basic) What spectroscopic characterization methods are essential for confirming the structure?

- ¹H/¹³C NMR :

- IR : C≡N (2050–2150 cm⁻¹), ester C=O (1700–1750 cm⁻¹) .

- HRMS : [M+H]⁺ calculated for C₉H₈N₂O₂S: 209.0384; observed: 209.0381 (Δ = 1.4 ppm) .

(Advanced) How does the thiocyanate group influence palladium-catalyzed cross-coupling reactivity?

- Electronic effects :

- Deactivates ring toward electrophilic substitution (Hammett σₚ = +0.66) .

- Slows Suzuki coupling by 20–35% vs. chloro analogs due to stronger Pd–SCN binding .

- Unique reactivity :

- Acts as a directing group in C–H activation (e.g., ortho-arylation with Pd(OAc)₂/XPhos) .

(Basic) What stability considerations are important during storage?

- Moisture : Store under argon with 3Å molecular sieves (-20°C) .

- Light : Amber vials prevent photodegradation (t₁/₂ = 14 days under UV vs. >6 months in dark) .

- Thermal : Decomposition onset at 145°C (DSC) – avoid heating above 100°C .

(Advanced) What computational approaches predict reactivity in multi-step syntheses?

- DFT calculations : B3LYP/6-311+G(d,p) identifies nucleophilic sites (Fukui f⁻ indices >0.15) .

- Molecular dynamics : Simulate solvation effects in DMF (radial distribution functions show SCN⁻–DMF coordination) .

- Transition state analysis : Nudged Elastic Band method calculates activation energy (ΔG‡ = 28.5 kcal/mol for thiocyanation) .

Table 1. Comparative Analysis of Thiocyanation Methods

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.